5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound with the molecular formula and a molecular weight of 359.15 g/mol. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an aldehyde functional group, contributing to its unique chemical properties and potential applications in various scientific fields. It is classified as an aromatic aldehyde and is primarily utilized as an intermediate in organic synthesis.
The synthesis of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the following steps:
In industrial settings, the synthesis may be optimized for large-scale production. Techniques such as continuous flow reactors and automated systems are often employed to enhance yield and purity while ensuring stringent quality control measures.
The molecular structure of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde can be represented using various structural formulas:
C1=CC(=C(C=C1Br)C(=O)C2=CC(=CC=C2)C(F)(F)F)
The compound features:
These characteristics indicate its potential for various chemical interactions and solubility properties .
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde can undergo several chemical reactions:
The mechanism of action of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific biological targets, including enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration, which is crucial for its biological activity. This compound has been investigated for its potential role as an enzyme inhibitor or receptor ligand, particularly in drug development contexts .
The logP value (partition coefficient) is approximately 4.9, indicating significant lipophilicity, which is important for biological interactions and solubility in organic solvents .
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde has several scientific applications:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5